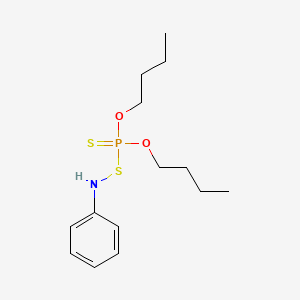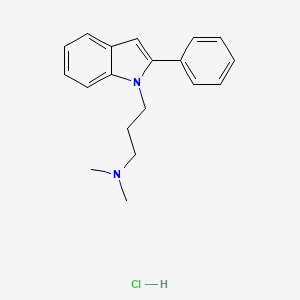
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride, often involves cyclization reactions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction typically yields the corresponding indole in a 40-50% yield.
Industrial Production Methods: Industrial production methods for indole derivatives may involve large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cellular processes and signaling pathways. This compound may act as an agonist or antagonist, depending on the target receptor and the context of its use.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Another indole derivative with diverse biological activities.
1H-Indole-2-carboxylic acid: Known for its role in various chemical reactions and biological applications.
N,N-Dimethyl-1-propanamine: A related amine with different functional groups and properties.
Uniqueness: 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
65747-00-4 |
|---|---|
Molekularformel |
C19H23ClN2 |
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(2-phenylindol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-20(2)13-8-14-21-18-12-7-6-11-17(18)15-19(21)16-9-4-3-5-10-16;/h3-7,9-12,15H,8,13-14H2,1-2H3;1H |
InChI-Schlüssel |
CSNRRBCYOQGAIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2C=C1C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


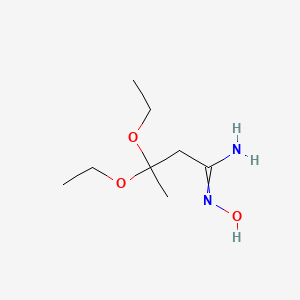
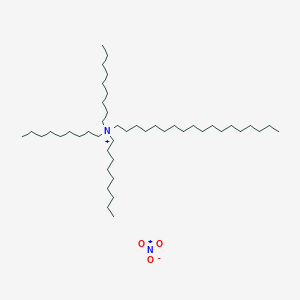

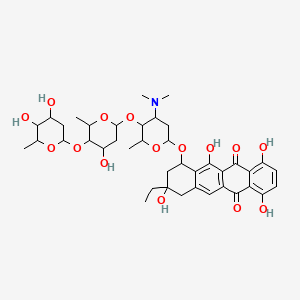
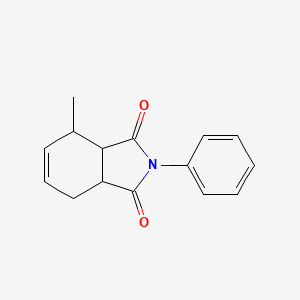
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
